Sec-butyl 3-methylheptanoate

Beschreibung

Eigenschaften

CAS-Nummer |

16253-72-8 |

|---|---|

Molekularformel |

C12H24O2 |

Molekulargewicht |

200.32 g/mol |

IUPAC-Name |

butan-2-yl 3-methylheptanoate |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3 |

InChI-Schlüssel |

OARSNTXAKATCPL-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(=O)OC(C)CC |

Kanonische SMILES |

CCCCC(C)CC(=O)OC(C)CC |

Andere CAS-Nummern |

16253-72-8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sec-butyl 3-methylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl 3-methylheptanoate is an organic compound classified as an ester. It is a clear liquid with a characteristic odor, finding applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram for the synthetic process. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes, including purification, formulation, and quality control.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 | g/mol |

| Boiling Point | 222 (at 760 mmHg)[1] | °C |

| Density | 0.867 | g/cm³ |

| Refractive Index | 1.427 | |

| Flash Point | 91.8 | °C |

| Vapor Pressure | 0.104 (at 25°C) | mmHg |

| LogP | 3.54450 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 8 | |

| Exact Mass | 200.177630004 | Da |

Experimental Protocols

A common method for the synthesis of this compound involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[2][3]

Synthesis of this compound [2][3]

Materials:

-

n-Butyl bromide

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Dry diethyl ether

-

sec-Butyl crotonate

-

Cuprous chloride (CuCl)

-

Concentrated hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

To a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether.

-

Stir the mixture vigorously. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color.

-

Add the remaining n-butyl bromide solution dropwise at a rate that maintains a constant reflux.

-

After the addition is complete, heat the mixture to reflux for an additional 15 minutes.

-

Cool the Grignard reagent to 5°C using an ice-water bath.

-

-

Conjugate Addition:

-

Divide 0.589 g of cuprous chloride into seven equal portions.

-

Add one portion of cuprous chloride to the cooled Grignard reagent.

-

Add a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether dropwise over 3 hours.

-

Add the remaining six portions of cuprous chloride at 30-minute intervals during the addition of the sec-butyl crotonate solution.

-

After the addition is complete, stir the mixture at 5°C for 15 minutes, followed by stirring at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Gradually pour the reaction mixture into an ice-cooled mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid, and 60 ml of diethyl ether with vigorous stirring.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution to remove the solvent.

-

Purify the residue by distillation under reduced pressure to yield this compound.

-

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: Logical workflow for the synthesis of this compound.

References

Technical Guide: Sec-butyl 3-methylheptanoate (CAS No. 16253-72-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl 3-methylheptanoate is a branched-chain fatty acid ester. While specific research on its biological activity is limited, its structural class—medium-chain fatty acid esters—is significant in various biological contexts, notably as insect pheromones.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological relevance based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 16253-72-8 | [4][5][6][7] |

| Molecular Formula | C₁₂H₂₄O₂ | [4][5][8] |

| Molecular Weight | 200.32 g/mol | [4][7] |

| Boiling Point | 222 °C at 760 mmHg | [4] |

| Density | 0.867 g/cm³ | [4] |

| Refractive Index | 1.427 | [4] |

| Flash Point | 91.8 °C | [4] |

| LogP | 3.54450 | [4] |

| SMILES | CCCCC(C)CC(=O)OC(C)CC | [9] |

| InChIKey | OARSNTXAKATCPL-UHFFFAOYSA-N | [9] |

Spectroscopic Data

Table 2: Predicted Collision Cross Section (CCS) Data [9]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.18491 | 152.2 |

| [M+Na]⁺ | 223.16685 | 156.7 |

| [M-H]⁻ | 199.17035 | 151.7 |

| [M+NH₄]⁺ | 218.21145 | 171.6 |

| [M+K]⁺ | 239.14079 | 156.6 |

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established organic synthesis procedures.

Materials and Reagents

-

n-butyl bromide

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Dry diethyl ether

-

Cuprous chloride

-

sec-butyl crotonate

Synthetic Procedure

The synthesis of this compound is achieved through the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.

Step 1: Preparation of n-butylmagnesium bromide (Grignard Reagent)

-

To a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether.

-

Stir the mixture vigorously. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color.

-

Once the reaction begins, add the remaining n-butyl bromide solution dropwise at a rate that maintains a constant reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 15 minutes.

-

Cool the reaction mixture to 5°C using an ice-water bath.

Step 2: Conjugate Addition

-

To the cooled Grignard reagent, add one-seventh of a total of 0.589 g of cuprous chloride.

-

Add a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether dropwise over 3 hours.

-

During the addition of the sec-butyl crotonate solution, add the remaining six portions of cuprous chloride at 30-minute intervals.

Work-up and Purification

-

After the addition is complete, pour the reaction mixture into a separatory funnel and shake thoroughly.

-

Separate the aqueous layer and extract it three times with 100 ml of ether.

-

Combine the ether extracts and wash with 100 ml of saturated sodium bicarbonate solution, followed by 100 ml of water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the ether by distillation on a water bath.

-

Fractionally distill the residue under reduced pressure to yield this compound.

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Relevance and Signaling Pathways

While no specific biological activity has been reported for this compound, its parent acid, 3-methylheptanoic acid, and other branched-chain fatty acids are known to have biological roles.[10][11][12] Many fatty acid derivatives, including esters, function as insect pheromones, mediating behaviors such as mating and aggregation.[1][2][3]

Pheromone Signaling Pathway

The detection of fatty acid-derived pheromones in insects typically follows a conserved signaling pathway.[1][2]

-

Binding to Pheromone-Binding Protein (PBP): The hydrophobic pheromone molecule enters the aqueous sensillar lymph of the insect's antenna and binds to a Pheromone-Binding Protein.

-

Interaction with Pheromone Receptor (PR): The PBP-pheromone complex interacts with a Pheromone Receptor, which is a G protein-coupled receptor (GPCR) on the membrane of an olfactory receptor neuron.

-

Signal Transduction Cascade: This interaction activates a downstream signaling cascade, often involving G-proteins and second messengers, leading to the opening of ion channels.

-

Neuronal Signal: The influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the brain.

Proposed Pheromone Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for a fatty acid-derived pheromone, which could be applicable to this compound if it has pheromonal activity.

Caption: Proposed pheromone signaling pathway.

Conclusion

This compound is a readily synthesizable compound with well-defined physical properties. While its specific biological functions remain to be elucidated, its structural similarity to known insect pheromones suggests a potential role in chemical ecology. Further research into the biological activity of this and related compounds could provide valuable insights for the development of novel pest management strategies and other applications in drug development where modulation of fatty acid signaling pathways is relevant.

References

- 1. benchchem.com [benchchem.com]

- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. SEC-BUTYL-3-METHYLHEPTANOATE CAS#: [m.chemicalbook.com]

- 6. SEC-BUTYL-3-METHYLHEPTANOATE [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. SEC-BUTYL-3-METHYLHEPTANOATE CAS#: [m.chemicalbook.com]

- 9. PubChemLite - this compound (C12H24O2) [pubchemlite.lcsb.uni.lu]

- 10. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sec-butyl 3-methylheptanoate molecular structure and weight

An In-Depth Technical Guide on Sec-butyl 3-methylheptanoate

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3] |

| Molecular Weight | 200.321 g/mol | [1][2] |

| Canonical SMILES | CCCCC(C)CC(=O)OC(C)CC | [1][3] |

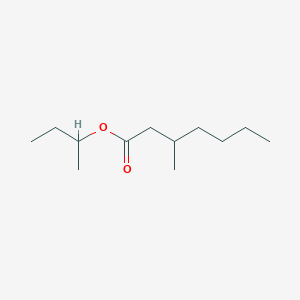

Molecular Structure

The two-dimensional structure of this compound is depicted below. This structure is derived from its canonical SMILES representation.

References

Synthesis of Sec-butyl 3-methylheptanoate via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sec-butyl 3-methylheptanoate, a valuable organic compound, through a Grignard reaction. The described methodology focuses on the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a key strategic approach for carbon-carbon bond formation. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow to support research and development in organic synthesis and drug discovery.

Introduction

The synthesis of esters with specific alkyl chains is a fundamental task in organic chemistry, with applications in fragrance, flavor, and pharmaceutical industries. This compound is an ester that can be efficiently synthesized using organometallic reagents, such as Grignard reagents. While the direct reaction of a Grignard reagent with a simple ester typically leads to a tertiary alcohol, the use of an α,β-unsaturated ester as a substrate allows for a conjugate addition (Michael addition), preserving the ester functionality and extending the carbon chain at the β-position.[1][2] This guide details the copper-catalyzed conjugate addition of n-butylmagnesium bromide to sec-butyl crotonate to yield this compound.

Reaction Scheme and Mechanism

The overall reaction involves the 1,4-addition of n-butylmagnesium bromide to sec-butyl crotonate in the presence of a catalytic amount of cuprous chloride (CuCl). The cuprous chloride is crucial for promoting the conjugate addition over the 1,2-addition to the carbonyl group.

Reaction:

n-Butylmagnesium bromide + sec-Butyl crotonate --(CuCl catalyst)--> this compound

Mechanism: The reaction proceeds through the formation of an organocuprate intermediate from the Grignard reagent and cuprous chloride. This organocuprate species then undergoes a conjugate addition to the α,β-unsaturated ester. The resulting enolate is subsequently protonated during the workup to give the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the copper-catalyzed Grignard reaction. The data is compiled from established literature procedures.[1][2]

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium Turnings | 25.0 g (1.04 g-atom) | [2] |

| n-Butyl Bromide | 178 g (1.30 moles) | [2] |

| sec-Butyl Crotonate | 56.8 g (0.4 mole) | [2] |

| Cuprous Chloride (catalyst) | 1.4 g | [2] |

| Solvent | ||

| Anhydrous Diethyl Ether | ~700 mL | [1][2] |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux | [1][2] |

| Conjugate Addition Temperature | Cooled in an ice bath | [1][2] |

| Reaction Time (ester addition) | ~3 hours | [1][2] |

| Product Information | ||

| Product Name | This compound | [1][2] |

| Yield | 54–62 g (68–78%) | [2] |

| Yield (with CuCl catalyst) | 80-85% | [2] |

| Boiling Point | 92–93°C at 9 mm Hg | [2] |

| Refractive Index (n²⁵D) | 1.4190 | [2] |

| Molecular Formula | C₁₂H₂₄O₂ | [3] |

| Molecular Weight | 200.32 g/mol | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the procedure from Organic Syntheses.[2]

4.1. Materials and Equipment

-

Reactants: Magnesium turnings, n-butyl bromide, sec-butyl crotonate, cuprous chloride, iodine (for initiation).

-

Solvents: Anhydrous diethyl ether.

-

Reagents for Workup: Concentrated hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Glassware: 2-L three-necked round-bottom flask, mercury-sealed stirrer, reflux condenser with a calcium chloride tube, dropping funnel, ice bath.

-

Equipment: Heating mantle, distillation apparatus.

4.2. Procedure

Part A: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

-

In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g of magnesium turnings.

-

Prepare a solution of 178 g of n-butyl bromide in 300 mL of dry ether.

-

Add about 10 mL of the n-butyl bromide solution and 30 mL of dry ether to the flask. If the reaction does not start, warm the flask gently.

-

Once the reaction has initiated, add the remainder of the n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the solution to reflux for an additional 10–15 minutes.

Part B: Conjugate Addition Reaction

-

Cool the Grignard reagent solution in an ice and water bath with continuous stirring for 15 minutes.

-

Prepare a solution of 56.8 g of sec-butyl crotonate in 400 mL of dry ether.

-

Add a portion of the 1.4 g of cuprous chloride to the Grignard solution.

-

Add the sec-butyl crotonate solution dropwise from the dropping funnel over approximately 3 hours. Add the remaining cuprous chloride in portions during the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.

Part C: Workup and Purification

-

Pour the reaction mixture slowly into a vigorously stirred mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid and 60 ml of diethyl ether.[1]

-

Separate the ether layer and extract the aqueous layer three times with 100 mL portions of ether.

-

Combine the ether extracts and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Distill the ether on a water bath.

-

Fractionally distill the residue under reduced pressure to yield this compound. The product distills at 92–93°C/9 mm Hg.[2]

Visualizations

5.1. Experimental Workflow

Caption: Workflow diagram illustrating the major steps in the synthesis.

5.2. Reaction Pathway

Caption: Simplified reaction pathway for the synthesis.

Conclusion

The synthesis of this compound via the copper-catalyzed conjugate addition of a Grignard reagent is a robust and high-yielding method. This technical guide provides the necessary details for researchers and professionals to replicate and potentially optimize this important organic transformation. The provided experimental protocol, quantitative data, and visual diagrams offer a comprehensive resource for the successful synthesis of this target molecule. Careful attention to anhydrous conditions is paramount for the success of the Grignard reaction steps.

References

Starting materials for Sec-butyl 3-methylheptanoate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for sec-butyl 3-methylheptanoate, a valuable ester in various chemical research and development applications. The following sections detail the primary starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Starting Materials

The synthesis of this compound can be efficiently achieved through a multi-step process. The primary starting materials for this synthesis are readily available commercial reagents. The overall synthesis can be conceptually divided into the preparation of the carboxylic acid moiety, 3-methylheptanoic acid, and the subsequent esterification with the alcohol moiety, sec-butanol.

A common and well-documented route involves the synthesis of 3-methylheptanoic acid via a Grignard reaction, followed by a Fischer esterification to yield the final product. The key precursors for this pathway are:

-

For the synthesis of 3-methylheptanoic acid:

-

n-Butyl bromide

-

Magnesium turnings

-

sec-Butyl crotonate (which is synthesized from crotonic acid and sec-butanol)

-

-

For the final esterification step:

-

3-Methylheptanoic acid

-

sec-Butanol

-

An acid catalyst (e.g., sulfuric acid)

-

Synthetic Pathways and Logical Workflow

The synthesis of this compound can be visualized as a convergent process where the two key synthons, 3-methylheptanoic acid and sec-butanol, are prepared and then combined.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of sec-Butyl Crotonate

This procedure outlines the Fischer esterification of crotonic acid with sec-butanol.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, combine crotonic acid, an excess of sec-butanol (e.g., 1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid. A solvent such as benzene or toluene can be added to aid in the azeotropic removal of water.

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a saturated sodium chloride solution (brine).

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude sec-butyl crotonate can be purified by fractional distillation.

Protocol 2: Synthesis of 3-Methylheptanoic Acid via Grignard Reaction

This protocol describes the conjugate addition of a Grignard reagent to sec-butyl crotonate.[2]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings. Add a small amount of a solution of n-butyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Conjugate Addition: Cool the Grignard reagent in an ice bath. In a separate flask, prepare a solution of sec-butyl crotonate in anhydrous diethyl ether. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. A copper(I) catalyst, such as copper(I) chloride, can be added to promote 1,4-addition.[2]

-

Hydrolysis: After the addition is complete, quench the reaction by carefully pouring the mixture into a beaker containing ice and a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Extraction and Saponification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts. To obtain the free acid, the ester can be saponified by heating with an aqueous solution of potassium hydroxide.[1]

-

Isolation of the Acid: After saponification, cool the mixture and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with a strong acid to precipitate the 3-methylheptanoic acid. Extract the acid with diethyl ether, wash the organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude acid can be purified by distillation.

Protocol 3: Fischer Esterification for this compound

This final step involves the direct esterification of 3-methylheptanoic acid with sec-butanol.[3][4][5]

-

Reaction Setup: In a round-bottomed flask, combine 3-methylheptanoic acid, an excess of sec-butanol, and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[6]

-

Reflux: Heat the mixture to reflux, using a Dean-Stark trap to remove the water formed during the reaction.[6]

-

Workup and Purification: Once the reaction is complete, cool the mixture and perform an aqueous workup similar to that described in Protocol 1. The final product, this compound, is purified by fractional distillation under reduced pressure.[1]

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| n-Butyl bromide | C₄H₉Br | 137.02 | 101-102 | 1.276 |

| Magnesium | Mg | 24.31 | 1090 | 1.738 |

| Crotonic Acid | C₄H₆O₂ | 86.09 | 185 | 1.018 |

| sec-Butanol | C₄H₁₀O | 74.12 | 99.5 | 0.808 |

Table 2: Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁵D) |

| sec-Butyl crotonate | C₈H₁₄O₂ | 142.20 | 74-75 / 30 mmHg[1] | 1.4261[1] |

| 3-Methylheptanoic acid | C₈H₁₆O₂ | 144.21 | 121 / 15 mmHg | 1.4260 |

| This compound | C₁₂H₂₄O₂ | 200.32 | 92-93 / 9 mmHg[1] | 1.4190[1] |

References

An In-depth Technical Guide to the Physical Properties of Sec-butyl 3-methylheptanoate

This technical guide provides a comprehensive overview of the key physical properties of sec-butyl 3-methylheptanoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and standardized methodologies for handling and characterizing this compound. This document details established experimental protocols for the determination of these properties and presents the information in a clear, accessible format.

Compound Overview

This compound (CAS No: 16253-72-8) is an ester with the molecular formula C₁₂H₂₄O₂.[1] Its structure consists of a 3-methylheptanoyl group esterified with a sec-butanol moiety. Understanding its physical properties is crucial for its purification, handling, and application in various chemical processes.

Core Physical Properties

The primary physical characteristics of this compound are summarized below. These values are essential for predicting its behavior in different environments and for designing experimental and industrial processes.

Table 1: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 222 °C | at 760 mmHg[1] |

| Density | 0.867 g/cm³ | Standard Conditions |

Relationship Between Molecular Structure and Physical Properties

The physical properties of an ester like this compound are directly influenced by its molecular structure. Factors such as molecular weight, chain length, branching, and the polarity of the ester group dictate the strength of intermolecular forces (van der Waals forces and dipole-dipole interactions). These forces, in turn, determine the energy required to change the substance's state (boiling point) and how compactly its molecules are arranged (density).

Caption: Logical relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to liquid esters.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

4.1.1 Distillation Method This is a primary technique for both purification and boiling point determination, especially when a sufficient amount of the sample (typically >5 mL) is available.[2]

-

Principle: A liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid in a separate container. The temperature of the vapor is measured as it passes the thermometer bulb.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distillation head—to accurately measure the temperature of the vapor distilling into the condenser.[3]

-

The flask is heated, and the temperature is recorded when it stabilizes during the distillation of the bulk of the sample. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

4.1.2 Thiele Tube Method (Micro-Scale) This method is ideal for determining the boiling point of small sample volumes (less than 0.5 mL).[2]

-

Principle: A sample in a small test tube containing an inverted capillary tube is heated. As the temperature rises, air trapped in the capillary tube expands and escapes. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.

-

Apparatus: A Thiele tube, mineral oil, thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the sample are placed in the fusion tube.

-

A capillary tube is inverted and placed inside the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube filled with mineral oil.

-

The apparatus is heated until a steady stream of bubbles issues from the capillary tube.

-

The heat source is removed, and the temperature is monitored. The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to enter the capillary tube.[2]

-

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a densitometer.

4.2.1 Pycnometer Method This gravimetric method provides high accuracy and precision. A pycnometer is a glass flask with a precisely known volume.[4]

-

Principle: The density is calculated by determining the mass of the liquid that completely fills the known volume of the pycnometer at a specific temperature.

-

Apparatus: A pycnometer (e.g., a volumetric flask with a stopper), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again. The volume of the pycnometer is calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound).

-

The filled pycnometer is brought to the same temperature as the calibration step, often using a water bath, to ensure thermal equilibrium.

-

The pycnometer filled with the sample is weighed.

-

The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

-

Caption: Generalized experimental workflow for property determination.

References

Spectroscopic Analysis of Sec-butyl 3-methylheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for sec-butyl 3-methylheptanoate, a branched-chain ester. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for obtaining such data are outlined to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic characteristics of this compound. This data is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | sextet | 1H | O-CH(CH₃)CH₂CH₃ |

| ~2.20 | m | 2H | -CH₂-C(=O)O- |

| ~1.95 | m | 1H | -CH(CH₃)- |

| ~1.60 | m | 2H | -CH(CH₃)CH₂CH₃ |

| ~1.25 | m | 4H | -(CH₂)₂-CH₃ |

| ~1.20 | d | 3H | O-CH(CH₃)CH₂CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₃ (heptanoate) |

| ~0.88 | d | 3H | -CH(CH₃)- |

| ~0.85 | t | 3H | O-CH(CH₃)CH₂CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O |

| ~72.5 | O-CH(CH₃)CH₂CH₃ |

| ~41.0 | -CH₂-C(=O)O- |

| ~39.0 | -CH(CH₃)- |

| ~32.0 | -(CH₂)₂-CH₃ |

| ~29.5 | O-CH(CH₃)CH₂CH₃ |

| ~29.0 | -(CH₂)₂-CH₃ |

| ~22.5 | -(CH₂)₂-CH₃ |

| ~19.5 | O-CH(CH₃)CH₂CH₃ |

| ~19.0 | -CH(CH₃)- |

| ~14.0 | -CH₂-CH₃ (heptanoate) |

| ~9.5 | O-CH(CH₃)CH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1460 and ~1380 | Medium | C-H bending (alkane) |

| ~1250-1000 | Strong | C-O stretching (ester)[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 200.32 g/mol ), the following fragments are anticipated, primarily through mechanisms like alpha-cleavage and McLafferty rearrangement.[3][4]

Anticipated Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 145 | [CH₃(CH₂)₄CH(CH₃)C(O)OH]⁺ | McLafferty rearrangement (loss of C₄H₈) |

| 129 | [CH₃(CH₂)₄CH(CH₃)CO]⁺ | Alpha-cleavage (loss of -OC₄H₉) |

| 101 | [C₄H₉OCO]⁺ | Cleavage at the alpha-carbon of the heptanoate chain |

| 73 | [CH(CH₃)CH₂CH₃]⁺ | Loss of the 3-methylheptanoyl group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Instrumentation : The data is acquired using a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters for ¹H NMR :

-

Pulse Sequence : A standard single-pulse sequence.

-

Spectral Width : Typically -2 to 12 ppm.

-

Number of Scans : 8 to 16 scans.

-

Relaxation Delay : 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR :

-

Pulse Sequence : A proton-decoupled pulse sequence.

-

Spectral Width : Typically 0 to 220 ppm.

-

Number of Scans : 1024 or more, depending on the sample concentration.

-

Relaxation Delay : 2-5 seconds.

-

-

Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : A neat (undiluted) liquid sample is typically used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition :

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile liquid, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[9][10][11]

-

Ionization Method : Electron Ionization (EI) is a standard technique for volatile organic compounds, typically using an electron energy of 70 eV.[10][11]

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The mass spectrum is recorded over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. homework.study.com [homework.study.com]

- 8. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 9. organomation.com [organomation.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Sec-butyl 3-methylheptanoate: An Obscure Ester in the Flavor and Fragrance Palette

Hyderabad, India - Despite the vast and ever-expanding library of molecules used to create the scents and tastes of everyday products, Sec-butyl 3-methylheptanoate remains a compound with no publicly documented application in the flavor and fragrance industry. Extensive research into scientific literature, patent databases, and industry publications reveals a significant lack of information regarding its organoleptic properties—its characteristic smell and taste—which are crucial for its use in this sector.

While chemical suppliers list this compound in their catalogs, information is limited to basic physicochemical data. Tanuja Fine Chemicals, a supplier of fine chemicals and intermediates, includes the compound in its product list but offers no details on its potential applications.[1]

A scientific article from 1957 describes the synthesis of this compound, but provides no information on its sensory characteristics.[2][3] This lack of descriptive data is a major impediment to its consideration for use in flavor and fragrance formulations, where precise aroma and taste profiles are paramount.

The General Role of Esters in Flavor and Fragrance

Esters as a chemical class are fundamental to the flavor and fragrance industry.[4][5][6] They are prized for their wide range of pleasant, often fruity, aromas. The scent of many fruits, such as bananas, apples, and pineapples, is due to the presence of specific esters.[6] This olfactory diversity stems from the vast number of possible combinations of carboxylic acids and alcohols that can be reacted to form esters, each potentially yielding a unique scent.

The creation of an ester from a carboxylic acid and an alcohol, a process known as esterification, can transform substances with often disagreeable odors into compounds with pleasing fragrances.[6] For example, the reaction between butanoic acid, which has a rancid butter-like smell, and ethanol results in ethyl butyrate, an ester with a pineapple scent.[5]

Physicochemical Properties of this compound

While its application remains unknown, the basic chemical and physical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| CAS Number | 16253-72-8 |

| Boiling Point | 110-111°C at 19 mmHg |

This data is compiled from publicly available chemical databases.

Synthesis Pathway

The synthesis of this compound, as described in historical literature, follows a standard esterification reaction. This process involves the reaction of 3-methylheptanoic acid with sec-butanol, typically in the presence of an acid catalyst to increase the reaction rate.

References

An In-depth Technical Guide on the Safety and Handling of Sec-butyl 3-methylheptanoate

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information was found for sec-butyl 3-methylheptanoate. The following guide is based on general safety principles for aliphatic esters and data from structurally similar compounds. All recommendations should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction

Hazard Identification and Classification

Based on data from structurally related compounds such as ethyl heptanoate and allyl heptanoate, this compound is anticipated to have a low to moderate hazard profile. The primary hazards are likely to be skin and eye irritation, and it may be combustible.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Note: This classification is inferred and should be confirmed with experimental data.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes known data for the compound and related substances for comparison.

Table 2: Physical and Chemical Properties

| Property | This compound | Ethyl Heptanoate | Allyl Heptanoate |

| Molecular Formula | C12H24O2 | C9H18O2 | C10H18O2 |

| Molecular Weight | 200.32 g/mol | 158.24 g/mol | 170.25 g/mol |

| Appearance | Colorless liquid (presumed) | Colorless liquid | Colorless liquid |

| Boiling Point | 110-111 °C @ 19 mmHg | 188-189 °C @ 760 mmHg[1] | 210 °C @ 760 mmHg[2] |

| Flash Point | Not available | 66 °C[1] | 99 °C[2] |

| Specific Gravity | Not available | 0.860 g/cm³[1] | 0.880 g/cm³[2] |

| Solubility | Insoluble in water (presumed) | Insoluble in water | Insoluble in water |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

A comprehensive PPE strategy is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat.[3][5] | Prevents skin contact which may cause irritation. |

| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if vapors are expected to be high or ventilation is poor. | Minimizes inhalation of potentially irritating vapors. |

Engineering controls are the primary means of exposure reduction.

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible.[3]

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6]

-

Keep containers tightly closed to prevent evaporation and contamination.[3]

-

Store away from strong oxidizing agents.[1]

References

Natural occurrence of Sec-butyl 3-methylheptanoate in fruits

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Natural Occurrence of Sec-butyl 3-methylheptanoate in Fruits

This technical guide addresses the inquiry into the natural occurrence of this compound in fruits. A comprehensive review of scientific literature and chemical databases was conducted to ascertain its presence as a natural volatile compound in fruit matrices.

1. Executive Summary

Despite an extensive search of academic journals, chemical databases, and flavor and fragrance resources, no evidence was found to support the natural occurrence of this compound in fruits. This compound is a known synthetic chemical, and information regarding its synthesis and basic chemical properties is available. However, it is not listed as a constituent of any fruit volatile profiles in the accessible scientific literature. Consequently, the core requirements of this technical guide—quantitative data from fruit, detailed experimental protocols for its extraction from natural sources, and biosynthetic pathways—cannot be fulfilled as the foundational premise of its natural occurrence is not supported by current scientific knowledge.

2. Introduction to Fruit Volatiles

Fruits produce a complex array of volatile organic compounds (VOCs) that contribute to their characteristic aroma and flavor. Esters are a prominent class of these VOCs, often imparting sweet and fruity notes.[1][2] The composition of these volatiles is influenced by factors such as fruit variety, ripeness, and growing conditions. Branched-chain esters, in particular, are known to contribute significantly to the unique aroma profiles of many fruits.[1][3] These are typically derived from amino acid metabolism.[2]

3. This compound: A Synthetic Ester

This compound is a branched-chain ester with the chemical formula C₁₂H₂₄O₂.[4][5] While it falls into a class of compounds that are common in fruits, this specific ester is not documented as a naturally occurring product. Information available on this compound is primarily related to its chemical synthesis. For instance, its preparation can be achieved through the reaction of sec-butyl crotonate with n-butyl-magnesium bromide in the presence of cuprous chloride.[6]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16253-72-8 | [4][7] |

| Molecular Formula | C₁₂H₂₄O₂ | [4][5] |

| Molecular Weight | 200.32 g/mol | [4] |

| Boiling Point | 222 °C at 760 mmHg | [4] |

| Flash Point | 91.8 °C | [4] |

| Density | 0.867 g/cm³ | [4] |

4. Review of Analytical Methodologies for Fruit Volatiles

The analysis of volatile compounds in fruits is typically carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as solid-phase microextraction (SPME). These methods are highly sensitive and capable of identifying a wide range of volatile esters and other aroma compounds. A thorough review of literature employing these techniques for the analysis of various fruit aromas did not yield any identification of this compound.

5. Biosynthesis of Branched-Chain Esters in Fruits

The biosynthesis of branched-chain esters in fruits is an area of active research. These compounds are generally understood to be synthesized from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[2] This process involves transamination, decarboxylation, and reduction to form alcohols, which are then esterified by alcohol acyltransferases (AATs) to produce the final ester.

As this compound has not been identified in fruits, there is no corresponding information on a specific biosynthetic pathway leading to its formation in plants.

dot

Caption: Generalized biosynthetic pathway for branched-chain esters in fruits.

The available scientific evidence does not support the natural occurrence of this compound in fruits. While the compound is chemically characterized and can be synthesized, it has not been identified as a natural volatile in any fruit species studied to date. Therefore, a technical guide on its natural occurrence, quantification in fruits, and biosynthetic pathways cannot be provided. Researchers interested in fruit aroma may wish to focus on the vast array of other well-documented branched-chain and straight-chain esters that are known to be significant contributors to fruit flavor.

References

- 1. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. SEC-BUTYL-3-METHYLHEPTANOATE CAS#: [m.chemicalbook.com]

- 6. US4294849A - Prostaglandin analogues - Google Patents [patents.google.com]

- 7. 16253-72-8(Heptanoic acid,3-methyl-, 1-methylpropyl ester) | Kuujia.com [kuujia.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of Sec-butyl 3-methylheptanoate

Abstract: This document provides a comprehensive technical examination of sec-butyl 3-methylheptanoate, focusing on its stereochemical properties. It details the molecule's chiral centers, the resulting stereoisomers, and their relationships. Furthermore, this guide presents relevant physicochemical data, a detailed protocol for the synthesis of the racemic mixture, and a standard methodology for the chiral resolution of its stereoisomers. This paper is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development where stereoisomerism is a critical consideration.

Molecular Structure and Stereocenters

This compound (CAS Number: 16253-72-8) is an ester with the molecular formula C₁₂H₂₄O₂.[1][2] The structure of this molecule is derived from the esterification of 3-methylheptanoic acid with sec-butanol. A critical feature of its molecular architecture is the presence of two distinct chiral centers, also known as stereocenters. A chiral center is a carbon atom bonded to four different substituent groups.

The two stereocenters in this compound are:

-

The C2 carbon of the sec-butyl group: This carbon atom is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the ester oxygen atom.

-

The C3 carbon of the 3-methylheptanoate chain: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and a carboxyester group (-CH₂C(=O)O-).

The presence of two stereocenters means that this compound can exist as 2² = 4 distinct stereoisomers. These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Stereoisomer Configurations and Relationships

The four stereoisomers of this compound can be uniquely identified using the Cahn-Ingold-Prelog (R/S) priority rules for each chiral center. This results in two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

-

(R)-butan-2-yl (R)-3-methylheptanoate

-

(S)-butan-2-yl (S)-3-methylheptanoate

-

(R)-butan-2-yl (S)-3-methylheptanoate

-

(S)-butan-2-yl (R)-3-methylheptanoate

The relationships between these isomers are visually represented in the diagram below.

Caption: Stereochemical relationships between the four isomers of this compound.

Physicochemical Data

Quantitative data for the racemic mixture of this compound is available. However, physical properties for the individual, chirally pure stereoisomers are not typically found in public databases and must be determined empirically after successful resolution. Enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral environment, while diastereomers have distinct physical properties.

| Property | Value (for Racemic Mixture) | Reference |

| CAS Number | 16253-72-8 | [1] |

| Molecular Formula | C₁₂H₂₄O₂ | [2] |

| Molecular Weight | 200.32 g/mol | [2] |

| Boiling Point | 222 °C at 760 mmHg | [2] |

| Density | 0.867 g/cm³ | [2] |

| Refractive Index (n²⁵D) | 1.4190 | [3] |

| Flash Point | 91.8 °C | [2] |

| LogP | 3.54 | [2] |

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from established literature for the synthesis via a Grignard reaction with an α,β-unsaturated ester.[3][4]

Workflow for Synthesis

Caption: Workflow for the synthesis of racemic this compound.

Methodology:

-

Grignard Reagent Preparation:

-

To a suspension of 10.5 g of magnesium turnings and a crystal of iodine in 80 mL of anhydrous diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 mL of dry diethyl ether.

-

Stir the mixture. Once the reaction initiates (indicated by the disappearance of the iodine color), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for an additional 15 minutes, then cool to 5 °C in an ice-water bath.

-

-

Conjugate Addition:

-

To the cooled Grignard reagent, add a portion (approx. 0.08 g) of cuprous chloride (CuCl).

-

Begin the dropwise addition of a solution of 23.9 g of sec-butyl crotonate in 120 mL of dry diethyl ether over 3 hours.

-

Add the remaining CuCl in small portions at 30-minute intervals during the addition of the ester.[4] Maintain the reaction temperature at 5 °C.

-

-

Workup and Isolation:

-

After the addition is complete, stir the mixture for another 15 minutes.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.[3]

-

Dry the organic solution over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 92–93 °C / 9 mm Hg to yield the purified this compound.[3]

-

Resolution of Stereoisomers via Chiral HPLC

The separation of the four stereoisomers requires a chiral stationary phase (CSP) that can differentially interact with each isomer. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose.[5][6]

Methodology:

-

System Preparation:

-

HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer is required.

-

Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating ester enantiomers.

-

Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The optimal ratio must be determined experimentally. A starting point could be 98:2 (v/v) Hexane:Isopropanol.

-

-

Sample Preparation:

-

Prepare a dilute solution of the racemic this compound mixture (e.g., 1 mg/mL) in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Separation:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Run the separation under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

-

Monitor the elution profile. Because the compound lacks a strong chromophore, detection may require a low UV wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer or a refractive index detector.

-

-

Analysis and Fraction Collection:

-

The four stereoisomers should elute as four distinct peaks. Diastereomers will have different retention times. Enantiomers will also be resolved by the chiral stationary phase.

-

The order of elution must be determined by injecting standards of known configuration, if available.

-

For preparative separation, fractions corresponding to each peak can be collected. The purity of the collected fractions should be verified by re-injecting them into the HPLC system.

-

Conclusion

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four distinct stereoisomers. These isomers comprise two pairs of enantiomers, with diastereomeric relationships between members of different pairs. While the synthesis of the racemic mixture is straightforward via methods like conjugate addition, the separation and isolation of the individual stereoisomers require specialized techniques such as chiral chromatography. The ability to distinguish and isolate these stereoisomers is paramount for applications in fields like fragrance chemistry, materials science, and particularly in drug development, where the biological activity of a molecule is often highly dependent on its specific stereochemical configuration.

References

Solubility Profile of Sec-butyl 3-methylheptanoate in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sec-butyl 3-methylheptanoate in various organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from structurally analogous esters, namely butyl heptanoate and octyl acetate, to provide a robust predictive framework. The methodologies for solubility determination are also detailed to facilitate further research and application.

Predicted Solubility of this compound

This compound is an ester with a molecular formula of C12H24O2. Its structure, characterized by a branched alkyl chain and an ester functional group, suggests a high affinity for organic solvents and low solubility in polar solvents like water. The principle of "like dissolves like" governs its solubility, indicating that it will be most soluble in non-polar and moderately polar organic solvents.

Quantitative Solubility Data of Analogous Esters

To provide a quantitative basis for predicting the solubility of this compound, the following table summarizes the experimental solubility data for butyl heptanoate (C11H22O2) and octyl acetate (C10H20O2), esters with similar molecular weights and structures.

| Solvent | Butyl Heptanoate Solubility (g/L) @ 25°C | Octyl Acetate Solubility | Predicted this compound Solubility |

| Ethanol | 11725.51[1] | Miscible[2][3] | Highly Soluble / Miscible |

| Methanol | 12940.3[1] | Miscible[2] | Highly Soluble / Miscible |

| Isopropanol | 9797.29[1] | Miscible[2] | Highly Soluble / Miscible |

| Diethyl Ether | - | Soluble[4] | Highly Soluble / Miscible |

| Acetone | - | - | Soluble |

| Hexane | - | - | Highly Soluble / Miscible |

| Chloroform | Good solubility[5] | - | Highly Soluble / Miscible |

| Water | 0.23[1] | Insoluble[2][4] | Very Low / Insoluble |

Note: The predicted solubility is an estimation based on the structural similarities and the data of the analogous compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid ester, such as this compound, in an organic solvent. This method is based on the principles outlined in standard laboratory procedures and OECD guidelines for the testing of chemicals.

Objective: To determine the saturation concentration of the ester in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (or analogous ester)

-

Selected organic solvent (e.g., ethanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the ester in the chosen solvent of a known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Calibration Curve: Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the ester to a known volume of the solvent in a glass vial.

-

Saturation: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solvent is saturated with the ester.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow any undissolved ester to settle. For emulsions or fine dispersions, centrifugation may be necessary to achieve clear phase separation.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated solvent phase. Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC-FID.

-

Concentration Calculation: Using the peak area from the GC-FID analysis and the calibration curve, determine the concentration of the ester in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the ester in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an ester in an organic solvent.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by data from analogous compounds and a detailed experimental protocol. This information is intended to aid researchers and professionals in the effective use and study of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Sec-butyl 3-methylheptanoate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available thermochemical data for sec-butyl 3-methylheptanoate, outlines experimental protocols for the determination of its key thermochemical properties, and presents a workflow for its synthesis.

Data Presentation: Physicochemical and Thermochemical Properties

In the absence of experimental values, computational methods provide a reliable alternative for estimating thermochemical properties.[2] Techniques such as Density Functional Theory (DFT) and high-level ab initio methods like G3MP2 and G4 are frequently employed to predict enthalpies of formation for organic molecules, including esters, often achieving what is referred to as "chemical accuracy" (within 4 kJ/mol of experimental values).[2][3][4] For a precise determination of the thermochemical properties of this compound, it is recommended that such computational studies be undertaken.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | [5] |

| Molecular Weight | 200.32 g/mol | [5] |

| CAS Number | 16253-72-8 | [5] |

| Boiling Point | 222 °C at 760 mmHg | [5] |

| Density | 0.867 g/cm³ | [5] |

| Vapor Pressure | 0.104 mmHg at 25°C | [5] |

| Refractive Index | 1.427 | [5] |

| Flash Point | 91.8 °C | [5] |

Experimental Protocols

To determine the core thermochemical data for this compound, the following established experimental protocols are recommended.

The standard enthalpy of combustion can be determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

-

A precisely weighed sample of high-purity this compound (approximately 1 gram) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

The bomb is then purged and filled with pure oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

The sample is ignited remotely via an electrical fuse. The combustion of the ester releases heat, which is transferred to the water and the calorimeter, causing a rise in temperature.

-

The temperature of the water is monitored and recorded until a maximum temperature is reached and begins to cool.

-

The total heat released during the combustion is calculated from the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).[6][7][8][9]

-

The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the ester combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using the transpiration method.

Methodology:

-

A sample of this compound is placed in a thermostatically controlled saturator.

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a known and controlled flow rate.

-

The carrier gas becomes saturated with the vapor of the ester.

-

The amount of the ester that has vaporized is determined by trapping the vapor downstream and measuring its mass, or by measuring the mass loss of the saturator over a specific period.[10]

-

This procedure is repeated at various temperatures.

-

The partial pressure of the ester at each temperature is calculated from the amount of vaporized substance and the volume of the carrier gas.

-

The enthalpy of vaporization can then be determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature. The slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

Mandatory Visualization

The following diagram illustrates a common synthetic route for this compound, which involves the reaction of sec-butyl crotonate with a Grignard reagent prepared from n-butyl bromide.[1][11][12]

Caption: Synthesis of this compound.

The following diagram illustrates the logical flow for obtaining the standard enthalpy of formation from experimental measurements.

Caption: Path to Determine Enthalpy of Formation.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. works.swarthmore.edu [works.swarthmore.edu]

- 4. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 5. lookchem.com [lookchem.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. learnable.education [learnable.education]

- 8. online-learning-college.com [online-learning-college.com]

- 9. savemyexams.com [savemyexams.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Sec-butyl 3-methylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sec-butyl 3-methylheptanoate, a branched-chain fatty acid ester, has a history rooted in the fundamental explorations of organic synthesis. While not extensively studied for its biological activity, its synthesis provides a valuable case study in classic and modern synthetic methodologies. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and detailed experimental protocols for the preparation of this compound. It includes a comparative analysis of synthetic routes, detailed spectroscopic data, and a discussion on the potential, though largely unexplored, biological relevance of this class of compounds.

Introduction

Branched-chain fatty acids and their esters are a diverse class of molecules with varied applications, from flavor and fragrance agents to potential signaling molecules in biological systems. This compound, with its characteristic branched structure, is a representative example of this class. This document details the known synthetic routes to this compound, providing researchers with the necessary information for its preparation and characterization.

History and Discovery

While a definitive first synthesis of this compound is not prominently documented in the literature, its synthesis is an extension of the well-established methods for esterification and the preparation of its precursor, 3-methylheptanoic acid. The synthesis of 3-methylheptanoic acid was described in Organic Syntheses in a collective volume spanning procedures from 1921-2025, indicating its preparation for several decades.[1] Early methods for the synthesis of the parent acid included the malonic ester synthesis from 2-bromohexane and a mixed electrolysis approach, a variation of the Kolbe electrolysis, using β-methylglutaric acid monomethyl ester and butyric acid.[1]

The development of the Grignard reaction-based synthesis, also detailed in Organic Syntheses, provided a more reliable and higher-yielding route to 3-methylheptanoic acid and its subsequent esterification to this compound.[1]

Synthetic Methodologies

The synthesis of this compound primarily involves the esterification of 3-methylheptanoic acid with sec-butanol. Therefore, the synthesis of the precursor acid is a critical aspect. This guide details three key methods for the preparation of 3-methylheptanoic acid and the subsequent esterification.

Grignard Reagent Addition to an α,β-Unsaturated Ester (Recommended)

This method, detailed in Organic Syntheses, is the most reliable and high-yielding approach.[1] It involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of sec-Butyl Crotonate

-

To a 2-liter round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.

-

Fit the flask with a water separator and a reflux condenser.

-

Heat the mixture at reflux for approximately 12 hours, or until no more water separates.

-

Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until the washings are neutral to litmus.

-

Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Distill the solvent and fractionate the residue under reduced pressure to yield sec-butyl crotonate.

Step 2: Synthesis of 3-Methylheptanoic Acid

-

In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g-atoms) of magnesium turnings.

-

Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether.

-

Initiate the Grignard reaction by adding a small portion of the n-butyl bromide solution to the magnesium and heating gently.

-

Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for an additional 10-15 minutes.

-

Cool the reaction mixture in an ice bath and add a solution of 56.8 g (0.4 mole) of sec-butyl crotonate in 400 mL of dry ether dropwise over about 3 hours. For an improved yield, 1.4 g of cuprous chloride can be added in portions during the addition.[1]

-

Stir the mixture in the ice bath for 15 minutes after the addition is complete, then at room temperature for 1 hour.

-

Pour the reaction mixture into a mixture of crushed ice, concentrated hydrochloric acid, and ether.

-

Separate the ether layer, and extract the aqueous layer with ether.

-

Wash the combined ether extracts with saturated sodium bicarbonate solution and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

After removing the ether by distillation, the residue can be directly used for the synthesis of the final product or hydrolyzed to 3-methylheptanoic acid. For hydrolysis, heat the crude ester with a solution of potassium hydroxide in ethanol and water, followed by acidification and extraction.

Step 3: Synthesis of this compound

-

The crude product from Step 2, which is predominantly this compound, is purified by fractional distillation under reduced pressure.

Figure 1: Grignard synthesis of this compound.

Malonic Ester Synthesis of 3-Methylheptanoic Acid

This classical method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation. For the synthesis of 3-methylheptanoic acid, 2-bromohexane is used as the alkylating agent.

-

Prepare sodium ethoxide by dissolving sodium in absolute ethanol.

-

Add diethyl malonate to the sodium ethoxide solution to form the enolate.

-

Add 2-bromohexane to the enolate solution and reflux the mixture.

-

After the reaction is complete, hydrolyze the resulting substituted malonic ester with aqueous sodium hydroxide.

-

Acidify the reaction mixture to form the dicarboxylic acid.

-

Heat the dicarboxylic acid to induce decarboxylation, yielding 3-methylheptanoic acid.

-

Purify the acid by distillation.

-

Esterify the purified 3-methylheptanoic acid with sec-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

Figure 2: Malonic ester synthesis of the precursor acid.

Mixed Kolbe Electrolysis for 3-Methylheptanoic Acid Synthesis

This older method involves the electrolysis of a mixture of two carboxylate salts. For 3-methylheptanoic acid, a mixed electrolysis of β-methylglutaric acid monomethyl ester and butyric acid would be performed, followed by saponification of the resulting ester.

-

Prepare a solution of the potassium salts of β-methylglutaric acid monomethyl ester and butyric acid in a suitable solvent (e.g., methanol/water).

-

Electrolyze the solution using platinum electrodes.

-

After the electrolysis, saponify the resulting crude ester mixture to hydrolyze the methyl ester.

-

Acidify the solution and extract the organic acids.

-

Separate 3-methylheptanoic acid from the other products by fractional distillation.

-